molecular formula C15H19N5O2 B2909655 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380042-65-7

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine

Cat. No. B2909655
CAS RN: 2380042-65-7
M. Wt: 301.35
InChI Key: MMFDXNNDMFZANM-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine-based compound that has a unique structure and properties.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine is not fully understood. However, studies have shown that it can interact with specific receptors in the brain and modulate their activity. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the activity of specific receptors in the brain, which can affect neurotransmitter release and neuronal activity. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine in lab experiments include its unique structure and properties, which can provide insights into the mechanism of action of specific receptors and enzymes. Its potential applications in drug development and imaging studies also make it a valuable compound for scientific research.
The limitations of using this compound in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. Its potential toxicity and side effects also need to be carefully evaluated before using it in biological systems.

Future Directions

There are several future directions for the study of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine. These include:
1. Further studies to understand the mechanism of action of this compound and its interaction with specific receptors and enzymes.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Evaluation of the potential toxicity and side effects of this compound in biological systems.
4. Investigation of its potential applications in drug development and imaging studies.
5. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, this compound is a pyrimidine-based compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a valuable compound for studying the mechanism of action of specific receptors and enzymes. Further studies are needed to fully understand its potential applications in drug development and imaging studies.

Synthesis Methods

The synthesis of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine involves several steps. The first step is the synthesis of 4-methoxypyrimidine-2-amine, which is then reacted with 4-piperidone to form 4-(4-piperidinyl)-2-aminopyrimidine. This intermediate is then reacted with 5-methyl-2-chloropyrimidine-4-ol to form the final product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied as a potential probe for imaging studies in biological systems.

properties

IUPAC Name

2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-11-9-17-15(18-10-11)22-12-4-7-20(8-5-12)14-16-6-3-13(19-14)21-2/h3,6,9-10,12H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFDXNNDMFZANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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